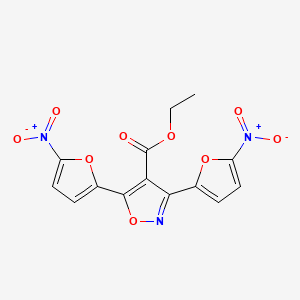
4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester typically involves the reaction of isoxazole derivatives with nitrofuran compounds under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes steps such as purification, crystallization, and drying to achieve the final product in its pure form. The compound is usually stored in a dry, dark, and ventilated place to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoxazole ring allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester involves its interaction with specific molecular targets. The nitrofuran groups are known to interact with bacterial enzymes, leading to the inhibition of essential metabolic processes. This compound may also interact with other molecular pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isoxazolecarboxylic acid derivatives
- Nitrofurans
- Ethyl esters of various carboxylic acids
Uniqueness
What sets 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester apart is its unique combination of an isoxazole ring and nitrofuran groups. This structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Eigenschaften
CAS-Nummer |
22996-55-0 |
|---|---|
Molekularformel |
C14H9N3O9 |
Molekulargewicht |
363.24 g/mol |
IUPAC-Name |
ethyl 3,5-bis(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H9N3O9/c1-2-23-14(18)11-12(7-3-5-9(24-7)16(19)20)15-26-13(11)8-4-6-10(25-8)17(21)22/h3-6H,2H2,1H3 |
InChI-Schlüssel |
KEFZGUAPYINZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


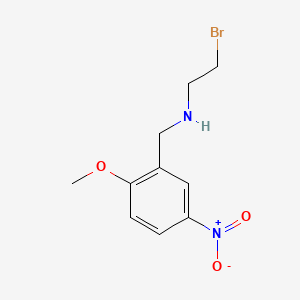



![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
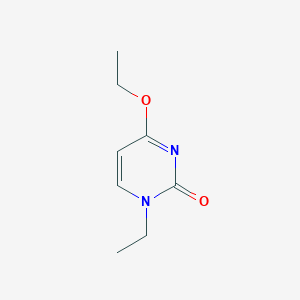


![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)

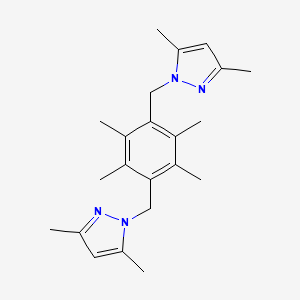
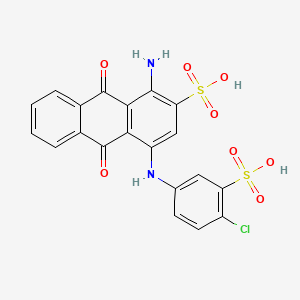
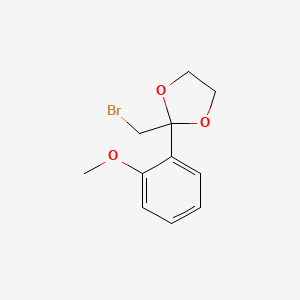
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)
